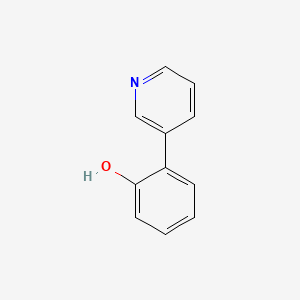

2-(pyridin-3-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXIAFBIDZKQDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Pyridin 3 Yl Phenol and Its Derivatives

Catalytic Cross-Coupling Reactions for C-C and C-N Bond Formation

Catalytic cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing efficient pathways to biaryl and N-aryl compounds. These methods are central to the synthesis of 2-(pyridin-3-yl)phenol and its analogues.

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, are cornerstones of modern organic synthesis for the formation of C-C bonds. wikipedia.orgwikipedia.orglibretexts.org

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate in the presence of a base. wikipedia.orglibretexts.org The synthesis of this compound via this method would typically involve the coupling of a 3-pyridylboronic acid with a protected 2-halophenol. A general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, base, and solvent is crucial for achieving high yields and functional group tolerance. nih.gov

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. researchgate.netnih.gov This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. nih.gov The synthesis of this compound could be envisioned through the coupling of a 3-pyridylzinc halide with a suitably protected 2-halophenol. The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. harvard.edu

The Stille reaction employs an organotin compound as the coupling partner with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The mechanism of the Stille reaction follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

| Coupling Reaction | Aryl Halide/Triflate | Organometallic Reagent | Catalyst System (Example) | Product |

| Suzuki-Miyaura | 2-Halophenol derivative | 3-Pyridylboronic acid | Pd(PPh₃)₄ / Base | This compound derivative |

| Negishi | 2-Halophenol derivative | 3-Pyridylzinc halide | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | This compound derivative |

| Stille | 2-Halophenol derivative | 3-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | This compound derivative |

Copper-Mediated Coupling Strategies

Copper-mediated reactions, particularly the Ullmann condensation, offer a classical yet effective alternative for the formation of C-O and C-N bonds. wikipedia.org

The Ullmann condensation traditionally involves the copper-promoted reaction of an aryl halide with an alcohol, amine, or thiol. wikipedia.org The synthesis of this compound derivatives can be achieved through the coupling of a 3-halopyridine with a phenol (B47542). While the classic Ullmann reaction often requires harsh conditions, modern protocols utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions. The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I) alkoxide or amide, which then reacts with the aryl halide. wikipedia.org Mechanistic studies on copper-catalyzed amination and etherification reactions continue to provide insights into the nature of the active catalytic species and the reaction pathway. nih.govnih.gov

| Reaction | Aryl Halide | Nucleophile | Catalyst System (Example) | Product |

| Ullmann C-O Coupling | 3-Halopyridine | Phenol | CuI / Ligand / Base | This compound derivative |

| Ullmann C-N Coupling | 3-Halopyridine | Amine | CuI / Ligand / Base | N-Aryl-3-aminopyridine derivative |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of bonds between a nucleophile and an aromatic ring. In the context of pyridine (B92270) chemistry, the nitrogen atom significantly influences the reactivity of the ring towards nucleophilic attack.

The SNAr mechanism typically proceeds through an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. In pyridine, the nitrogen atom can stabilize the negative charge through resonance when the attack occurs at the C-2 (ortho) or C-4 (para) positions. stackexchange.com This makes these positions particularly susceptible to nucleophilic attack. youtube.com

However, direct SNAr at the C-3 position of a 3-halopyridine with a phenoxide is generally difficult. sci-hub.se This is because nucleophilic attack at the C-3 position does not allow for the delocalization of the negative charge onto the electronegative nitrogen atom in the intermediate, making it less stable compared to the intermediates formed from attack at the C-2 or C-4 positions. stackexchange.com For a successful SNAr reaction at the 3-position, the pyridine ring often needs to be activated with strong electron-withdrawing groups.

Multi-Component Reactions for Diverse this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient for generating molecular diversity. nih.govacs.org

Pseudo-Betti Reaction and Its Variants

The Betti reaction is a classic multi-component reaction that involves the condensation of an aldehyde, a primary aromatic amine, and a phenol to produce α-aminobenzylphenols. wikipedia.org A variation of this is the pseudo-Betti reaction, which can be employed for the synthesis of derivatives of the this compound scaffold.

A notable example is the solvent-free, three-component synthesis of 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives. nih.govbrieflands.com This reaction proceeds by heating a mixture of an aldehyde, 2-aminopyridine, and a phenol. nih.gov The reaction is operationally simple and does not require a catalyst. nih.govbrieflands.com

One-Pot Synthesis Strategies

The pseudo-Betti reaction is an excellent example of a one-pot synthesis strategy. nih.govbrieflands.com In a typical procedure, a mixture of the amine and aldehyde is first heated, followed by the addition of the phenol. nih.gov The reaction proceeds to completion in a relatively short time, and the products can be isolated in good to high yields. nih.govbrieflands.com This one-pot approach avoids the need for isolation of intermediates, saving time and resources.

The following table summarizes the synthesis of various 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives via a one-pot pseudo-Betti reaction.

| Aldehyde | Amine | Phenol | Product | Yield (%) |

| Benzaldehyde | 2-Aminopyridine | Phenol | 2-(Phenyl(pyridin-2-ylamino)methyl)phenol | 92 |

| 4-Methylbenzaldehyde | 2-Aminopyridine | Phenol | 2-((4-Methylphenyl)(pyridin-2-ylamino)methyl)phenol | 95 |

| 4-Methoxybenzaldehyde | 2-Aminopyridine | Phenol | 2-((4-Methoxyphenyl)(pyridin-2-ylamino)methyl)phenol | 97 |

| 2-Chlorobenzaldehyde | 2-Aminopyridine | Phenol | 2-((2-Chlorophenyl)(pyridin-2-ylamino)methyl)phenol | 90 |

| Benzaldehyde | 2-Aminopyridine | 2-Cresol | 2-Methyl-6-(phenyl(pyridin-2-ylamino)methyl)phenol | 94 |

| Benzaldehyde | 2-Aminopyridine | 3-Cresol | 3-Methyl-6-(phenyl(pyridin-2-ylamino)methyl)phenol | 96 |

| Benzaldehyde | 2-Aminopyridine | 4-Cresol | 4-Methyl-2-(phenyl(pyridin-2-ylamino)methyl)phenol | 95 |

Data sourced from Shushizadeh et al. (2014). nih.gov

Specific Functionalization and Derivatization Approaches

The unique bifunctional nature of this compound, possessing both a nucleophilic phenolic hydroxyl group and a pyridine ring with a basic nitrogen atom, allows for a diverse range of functionalization and derivatization reactions. These reactions can be selectively targeted to either the phenolic or the pyridinic moiety, enabling the synthesis of a wide array of derivatives with tailored electronic and steric properties.

Oxidation Reactions of the Phenolic Moiety

The phenolic moiety of this compound is susceptible to oxidation, a reaction characteristic of phenols. Despite the absence of a hydrogen atom on the hydroxyl-bearing carbon, phenols can be readily oxidized. libretexts.org The oxidation of phenols can yield various products, with quinones being a common outcome. libretexts.org For instance, the oxidation of phenol with chromic acid can produce para-benzoquinone. libretexts.org The electron density of the aromatic ring influences the ease of oxidation, with electron-donating groups generally facilitating the process. The hydroxyl group in phenols strongly activates the aromatic ring towards electrophilic attack and is ortho- and para-directing. researchgate.net

In the context of this compound, the pyridyl substituent's electronic effect on the phenol ring will influence the oxidation potential and the nature of the resulting products. The oxidation can be achieved using various reagents, and the reaction conditions can be tuned to favor the formation of specific oxidized derivatives. While direct studies on the oxidation of this compound are not extensively detailed in the provided literature, the general principles of phenol oxidation provide a framework for predicting its behavior. The reaction with a cupric–superoxo complex, for example, has been shown to oxidize para-substituted 2,6-di-tert-butylphenols to 2,6-di-tert-butyl-1,4-benzoquinone. acs.org

Table 1: General Oxidation Reactions of Phenols

| Oxidizing Agent | Typical Product(s) | Reference |

| Chromic Acid | Quinones | libretexts.org |

| Fremy's Salt | Quinones | libretexts.org |

| Cupric-Superoxo Complex | Benzoquinones | acs.org |

Reduction Reactions of the Pyridine Ring

The pyridine ring in this compound can undergo reduction to yield piperidine (B6355638) derivatives. Hydrogenation is a common method for the reduction of pyridines, often requiring high pressures and elevated temperatures with catalysts based on nickel, cobalt, or ruthenium. nih.govwikipedia.org The energy released during the hydrogenation of pyridine to piperidine is slightly less than that of benzene (B151609) hydrogenation. wikipedia.org

Milder conditions can lead to partially hydrogenated derivatives. For example, reduction with lithium aluminum hydride can produce a mixture of 1,4-dihydropyridine, 1,2-dihydropyridine, and 2,5-dihydropyridine. wikipedia.org Another approach is transfer hydrogenation, which can be catalyzed by organometallic complexes. For instance, B(C₆F₅)₃-catalyzed transfer hydrogenation of 2,6-disubstituted pyridines with ammonia (B1221849) borane (B79455) yields the corresponding piperidines with good yields and moderate to excellent cis-selectivities. nih.gov The mechanism involves the activation of the pyridine ring by the Lewis acid, followed by hydride transfer. nih.gov

Table 2: Common Reduction Methods for the Pyridine Ring

| Reagent/Catalyst | Product(s) | Key Features | Reference |

| H₂/Ni, Co, or Ru catalyst | Piperidine | High pressure and temperature required. | nih.govwikipedia.org |

| Lithium Aluminum Hydride | Dihydropyridines | Milder conditions, mixture of isomers. | wikipedia.org |

| B(C₆F₅)₃ / Ammonia Borane | Piperidine | Catalytic transfer hydrogenation, good yields and selectivity. | nih.gov |

Electrophilic and Nucleophilic Substitution on Aromatic Rings

The presence of two aromatic rings in this compound, each with different electronic properties, leads to distinct reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution:

The phenolic ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating and ortho-, para-directing hydroxyl group. researchgate.netlibretexts.org This high reactivity can sometimes make it challenging to control the extent of substitution, with di- and tri-substituted products forming readily. libretexts.org For example, direct nitration of phenol with dilute nitric acid gives a mixture of ortho- and para-nitrophenols, but can also lead to oxidative decomposition. researchgate.netlibretexts.org

Conversely, the pyridine ring is deactivated towards electrophilic aromatic substitution because of the electronegative nitrogen atom, which withdraws electron density from the ring. wikipedia.orgyoutube.com Electrophilic attack on pyridine is sluggish and typically occurs at the meta-position. youtube.com The reaction often requires harsh conditions, and the yields can be low. youtube.com

Nucleophilic Aromatic Substitution:

The pyridine ring, being electron-deficient, is more susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. wikipedia.org The Chichibabin reaction, for instance, involves the amination of pyridine at the 2-position using sodium amide. wikipedia.org

The phenolic ring, being electron-rich, is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.

Schiff Base Formation and Subsequent Reductions

The phenolic aldehyde or ketone derivatives of this compound can readily undergo condensation reactions with primary amines to form Schiff bases (imines). nih.govmdpi.com These reactions are fundamental in the synthesis of a wide variety of ligands and bioactive molecules. researchgate.netnih.gov The formation of the azomethine group (-C=N-) is a key step in these syntheses. mdpi.com

The resulting Schiff bases can be subsequently reduced to the corresponding secondary amines. This reduction is a common transformation that provides access to a different class of compounds with altered electronic and steric properties. nih.gov For instance, the crystal structure of 2-((pyridin-3-ylamino)methyl)phenol, a reduced Schiff base, has been reported. nih.govnih.gov This compound is formed from the condensation of salicylaldehyde (B1680747) and 3-aminopyridine, followed by reduction.

The general reaction involves the condensation of an aldehyde or ketone with a primary amine, often with acid or base catalysis, to form the Schiff base. The subsequent reduction of the imine functionality can be achieved using various reducing agents, such as sodium borohydride.

Table 3: Example of Schiff Base Formation and Reduction

| Reactants | Intermediate | Product | Reference |

| Salicylaldehyde, 3-Aminopyridine | Schiff Base | 2-((pyridin-3-ylamino)methyl)phenol | nih.govnih.gov |

Elucidation of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound can be achieved through various synthetic routes, with the mechanism often involving principles of aromatic substitution.

Electrophilic Aromatic Substitution Mechanism:

One potential pathway for the synthesis involves the electrophilic attack of a pyridyl cation or a related electrophilic species on the phenol ring. The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate, through the attack of an electrophile on the aromatic ring. slideshare.net

Deprotonation of the arenium ion to restore the aromaticity of the ring. slideshare.net

Given the high reactivity of the phenol ring at the ortho and para positions, this approach would likely yield a mixture of isomers, with the ortho-isomer being the desired product.

Nucleophilic Aromatic Substitution Mechanism:

Alternatively, the synthesis could proceed via a nucleophilic aromatic substitution pathway. This would involve the attack of a phenoxide nucleophile on a pyridine ring bearing a suitable leaving group at the 2-position. The electron-deficient nature of the pyridine ring facilitates such reactions.

The elucidation of the precise reaction mechanism for a specific synthesis of this compound would require detailed experimental studies, including kinetic analysis, isotopic labeling, and computational modeling, to distinguish between possible pathways and intermediates.

Comprehensive Spectroscopic and Structural Characterization of 2 Pyridin 3 Yl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules like 2-(pyridin-3-yl)phenol, offering precise information about the chemical environment of individual protons and carbon atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for the structural confirmation of this compound. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, which is dictated by the aromaticity and the presence of electron-withdrawing (pyridine nitrogen) and electron-donating (hydroxyl group) functionalities.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on both the phenolic and pyridyl rings. The hydroxyl proton (-OH) typically appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The aromatic region will display a complex pattern of multiplets corresponding to the eight protons on the two rings. Protons on the pyridine (B92270) ring are generally found further downfield compared to those on the phenol (B47542) ring due to the deshielding effect of the nitrogen atom.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum of this compound should exhibit 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming no accidental overlap. The carbon atom attached to the hydroxyl group (C-O) on the phenol ring is expected to resonate at a significantly downfield chemical shift (typically >150 ppm). docbrown.inforesearchgate.net Similarly, the carbons of the pyridine ring will show characteristic shifts, with the carbons adjacent to the nitrogen atom being the most deshielded. The carbon atoms at the junction of the two rings will also have unique chemical shifts reflecting their specific electronic environment.

Based on data from analogous compounds such as 2-(3-methoxyphenyl)pyridine and phenol, the expected chemical shifts can be estimated. docbrown.inforsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data are illustrative and based on typical values for phenol and pyridine moieties.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | 4.5 - 6.0 | br s |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data are illustrative and based on typical values for phenol and pyridine moieties.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-OH (Phenol) | 155 - 160 |

| C-C (Py-Ph) | 135 - 140 |

| Aromatic CH (Phenol) | 115 - 130 |

To unambiguously assign the complex proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

HHCOSY (Homonuclear Correlation Spectroscopy): This experiment reveals proton-proton coupling networks within the molecule. For this compound, COSY would show correlations between adjacent protons on the phenolic ring and separate correlations between coupled protons on the pyridine ring, confirming their respective spin systems.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to show entire spin systems. This would be particularly useful in differentiating the complete set of protons belonging to the phenol ring from those of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbon atoms. By correlating the assigned proton signals with their corresponding carbon signals, HSQC allows for the definitive assignment of the ¹³C NMR spectrum.

These 2D NMR experiments, when used in combination, provide a comprehensive and detailed map of the molecular structure of this compound, leaving no ambiguity in the assignment of its ¹H and ¹³C spectra.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their solid form, which is crucial for pharmaceutical and materials science applications. mdpi.comnih.gov Unlike solution NMR, ssNMR provides information about the molecular packing, polymorphism, and intermolecular interactions in the crystalline or amorphous state. nih.gov

For this compound and its derivatives, ssNMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of a compound can have distinct ssNMR spectra due to variations in their crystal lattice and molecular conformation. ssNMR is highly effective in identifying and quantifying different polymorphic forms in a sample. nih.gov

Characterize Amorphous Forms: The technique can distinguish between crystalline and amorphous (non-crystalline) states and provide insight into the structure and stability of amorphous dispersions, which are often used to improve the solubility of pharmaceutical compounds.

Study Drug-Excipient Interactions: In formulated products, ssNMR can probe the interactions between the active pharmaceutical ingredient (API), such as a derivative of this compound, and the excipients in the formulation at a molecular level. nih.gov

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are standard for obtaining high-resolution ¹³C spectra of solids. Advanced ssNMR experiments can further reveal information about molecular dynamics and spatial proximities between different parts of the molecule or between adjacent molecules in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a molecular "fingerprint."

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

O-H Stretch: A prominent broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the stretching vibration of the phenolic hydroxyl (-OH) group. Its broadness is due to hydrogen bonding. nist.gov

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the aromatic rings.

C=C and C=N Ring Stretching: A series of bands in the 1400-1650 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene (B151609) ring and the C=C and C=N stretching vibrations of the pyridine ring. nist.govresearchgate.net

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the 1200-1300 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear as strong bands in the 650-900 cm⁻¹ region, and their positions can provide information about the substitution pattern of the aromatic rings.

Table 3: Characteristic FT-IR Absorption Bands for this compound Frequencies are approximate and based on characteristic values for phenol and pyridine. nist.govnist.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| C=C/C=N Ring Stretch | 1400 - 1650 | Medium to Strong |

| C-O Stretch (Phenolic) | 1200 - 1300 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be especially useful for characterizing the vibrations of the carbon skeleton. Key expected features include:

Pyridine Ring Breathing Mode: A strong, sharp band typically appears around 1000 cm⁻¹, which is a characteristic "ring breathing" vibration of the pyridine moiety.

Aromatic C=C Stretching: The symmetric C=C stretching vibrations of both the phenol and pyridine rings would give rise to strong signals in the Raman spectrum, often in the 1580-1620 cm⁻¹ region.

C-H Vibrations: Both aromatic C-H stretching and bending vibrations are Raman active and can provide complementary information to the FT-IR spectrum.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, confirming the presence of key functional groups and offering a unique spectroscopic fingerprint for the structural identification of this compound and its derivatives. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides valuable insights into the electronic structure of molecules by probing the transitions between electronic energy levels. For this compound and its derivatives, the absorption and emission profiles are influenced by the interplay of the phenolic and pyridinic chromophores.

The electronic absorption spectrum of molecules containing phenyl and pyridyl rings is characterized by π → π* and n → π* transitions. The phenol chromophore typically exhibits an excitation peak at approximately 273 nm aatbio.com. In a derivative of this compound, specifically 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol, the UV-Vis spectrum shows a notable hypochromism (a decrease in absorption intensity) at 268 nm. This suggests that the electronic transitions in this region are sensitive to the molecular environment and conformation.

The absorption profiles of these compounds can be influenced by solvent polarity and the formation of intermolecular interactions. For instance, the characteristic absorption bands of furopyridine derivatives, which also contain pyridyl moieties, are observed in the 250 to 390 nm range and are attributed to π → π* and n → π* transitions researchgate.net.

Table 1: UV-Vis Absorption Data for Phenol and a Derivative

| Compound | Wavelength (λmax) | Observation |

|---|---|---|

| Phenol | 273 nm (Excitation) | Typical for phenol chromophore aatbio.com |

| 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol | 268 nm | Hypochromism observed redalyc.org |

Fluorescence and Luminescence Properties

The fluorescence properties of pyridinyl-phenolic compounds are of significant interest for applications in sensing and materials science. The emission characteristics are highly dependent on the molecular structure and the surrounding environment. Phenol itself has a characteristic emission peak at 300 nm aatbio.com.

In studies of a hetero-oligophenylene derivative containing a 3-pyridyl group, it was observed that the compound's fluorescence is sensitive to pH. In acidic conditions (pH = 2), an emission band appears at 439 nm, which shifts to a longer wavelength of 460 nm upon the addition of picric acid, corresponding to the protonated species rsc.org. This highlights the role of the pyridyl nitrogen in the excited-state proton transfer processes. Interestingly, a derivative containing a 3-pyridyl group was found to exhibit quenching of its emission in the presence of picric acid rsc.org. The phototransformation products of phenol have also been observed to fluoresce at around 530 nm and 600 nm under laser irradiation researchgate.net.

Table 2: Fluorescence Emission Data for Phenol and a 3-Pyridyl Derivative

| Compound | Wavelength (λem) | Conditions |

|---|---|---|

| Phenol | 300 nm | Standard emission aatbio.com |

| Hetero-oligophenylene with 3-pyridyl group | 439 nm | pH = 2 rsc.org |

| Hetero-oligophenylene with 3-pyridyl group | 460 nm | pH = 2, with picric acid rsc.org |

Photophysical Property Investigations

For example, the fluorescence quantum yields of meso-(2-pyridyl)-BODIPY derivatives have been found to be consistently lower than their 3-pyridyl and 4-pyridyl analogs lsu.edu. This suggests that the position of the nitrogen atom within the pyridine ring can significantly influence the non-radiative decay pathways. The investigation of photophysical properties of quinazoline derivatives bearing pyridyl or quinolinyl residues has also been a subject of study, indicating a broader interest in the photophysics of such systems researchgate.net. The development of pyridine-phenolic ligands for metal ion sensing further underscores the importance of understanding their photophysical behavior, as these properties are often modulated upon metal ion coordination lanl.gov.

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information about molecular geometry, conformation, and intermolecular interactions.

Single-crystal X-ray diffraction studies on derivatives of this compound have provided detailed information on their molecular structures. For the compound 2-[(pyridin-3-ylamino)methyl]phenol, the crystal structure reveals that the two aromatic rings at either end of the –CH2–NH– linker are twisted by 68.79 (7)° nih.gov. This significant twist angle indicates a non-planar conformation in the solid state.

Table 3: Crystallographic Data for Derivatives of this compound

| Compound | Crystal System | Space Group | Unit Cell Dimensions |

|---|---|---|---|

| 2-[(pyridin-3-ylamino)methyl]phenol nih.gov | Monoclinic | P21/c | a = 5.8386 (11) Å, b = 13.399 (3) Å, c = 13.169 (3) Å, β = 90.519 (6)° |

| 2-{[(pyridin-2-yl)amino]methyl}phenol researchgate.net | Orthorhombic | P212121 | a = 6.3331 (4) Å, b = 10.6761 (9) Å, c = 15.3714 (10) Å |

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal packing of pyridyl-phenolic compounds is governed by a network of non-covalent interactions, including hydrogen bonding and π-π stacking. In the crystal structure of 2-[(pyridin-3-ylamino)methyl]phenol, the hydroxyl group acts as a hydrogen-bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule, forming a chain along the b-axis nih.gov. Additionally, the amino group acts as a hydrogen-bond donor to the hydroxyl group of another neighboring molecule, leading to the formation of a layered structure nih.gov.

For the derivative 2-{[(pyridin-2-yl)amino]methyl}phenol, an intramolecular hydrogen bond is observed where the phenol O atom is a hydrogen-bond donor to the pyridine N atom, resulting in the formation of an eight-membered ring. Intermolecularly, the amino N atom is a hydrogen-bond donor to the phenol O atom of an adjacent molecule, which leads to the formation of a helical chain along the a-axis researchgate.net.

In the case of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the crystal packing is dominated by intermolecular hydrogen bonds between the pyridinyl nitrogen and the hydroxyl group of a neighboring molecule (with a distance of 1.85(3) Å), as well as by π-π stacking interactions between molecules in the same stack (with a distance of 3.52(3) Å) redalyc.org. These interactions play a crucial role in stabilizing the crystal lattice and influencing the macroscopic properties of the material.

Polymorphism and Solid-State Structural Variability

The ability of a compound to exist in more than one crystalline form, known as polymorphism, is a critical aspect of its solid-state characterization, influencing physical properties such as solubility, stability, and melting point. While specific studies on the polymorphism of this compound are not extensively detailed in the reviewed literature, the structural analysis of its derivatives provides significant insight into the potential for solid-state structural variability within this class of compounds.

The investigation of derivatives such as 2-[(Pyridin-3-ylamino)methyl]phenol reveals the intricate network of intermolecular interactions that govern their crystal packing. In the solid state, these molecules exhibit a twisted conformation between the aromatic rings. nih.gov The crystal structure is significantly influenced by hydrogen bonding. For instance, the hydroxyl group can act as a hydrogen-bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule, while also acting as a hydrogen-bond acceptor from the amino group of another neighboring molecule. nih.gov This network of hydrogen bonds can lead to the formation of complex layered structures in the crystal lattice. nih.gov

The study of related terpyridine derivatives, such as 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, has also shown the possibility of polymorph formation. redalyc.org This suggests that subtle changes in crystallization conditions could lead to different packing arrangements for pyridinyl-phenolic compounds.

The following table summarizes the crystallographic data for two derivatives of pyridinyl-phenols, illustrating the solid-state structural characteristics.

| Parameter | 2-[(Pyridin-3-ylamino)methyl]phenol nih.gov | 2-{[(Pyridin-2-yl)amino]methyl}phenol researchgate.net |

| Formula | C₁₂H₁₂N₂O | C₁₂H₁₂N₂O |

| Molar Mass | 200.24 g/mol | 200.24 g/mol |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 5.8386 (11) | 6.3331 (4) |

| b (Å) | 13.399 (3) | 10.6761 (9) |

| c (Å) | 13.169 (3) | 15.3714 (10) |

| β (º) | 90.519 (6) | 90 |

| Volume (ų) | 1030.1 (4) | 1039.30 (13) |

| Z | 4 | 4 |

Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Properties)

The phenolic hydroxyl group is susceptible to oxidation. The electrochemical oxidation of phenols typically involves the transfer of electrons and protons to form phenoxyl radicals. mdpi.com The stability of these radicals and the potential at which oxidation occurs are highly dependent on the substituents on the aromatic ring and the pH of the medium. mdpi.com

The pyridine ring, being an electron-deficient aromatic system, generally undergoes reduction at negative potentials. The specific potential for reduction is influenced by the nature and position of substituents on the ring.

For hydroxypyridine derivatives, the electrochemical activity is often associated with the hydroxyl group. mdpi.com Studies on 2-pyridone derivatives, which can exist in tautomeric equilibrium with hydroxypyridines, have shown that the presence of a hydroxyl group is a structural requirement for electrochemical activity. mdpi.com The electrooxidation process in these systems is pH-dependent, with the deprotonated (anionic) form being more electrochemically active. mdpi.com The oxidation process for some pyridone derivatives has been shown to be a two-electron, one-proton process. mdpi.com

Given these general characteristics, it can be anticipated that the cyclic voltammogram of this compound would exhibit an oxidation peak corresponding to the phenolic hydroxyl group. The potential of this peak would likely be influenced by the electron-withdrawing nature of the pyridin-3-yl substituent. Furthermore, a reduction peak at more negative potentials, corresponding to the reduction of the pyridine ring, might also be observed. The precise potentials and the reversibility of these processes would need to be determined experimentally.

The following table outlines the expected electrochemical behavior of the functional groups present in this compound based on the general behavior of related compounds.

| Functional Group | Expected Redox Process | Influencing Factors |

| Phenol | Oxidation | pH, Substituents on the aromatic ring |

| Pyridine | Reduction | pH, Substituents on the pyridine ring |

Coordination Chemistry and Metal Complex Formation with 2 Pyridin 3 Yl Phenol Ligands

Design and Synthesis of Metal Complexes

The synthesis of metal complexes with 2-(pyridin-3-yl)phenol typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The choice of metal, counter-ion, solvent, and reaction conditions plays a crucial role in determining the stoichiometry and structure of the resulting complex.

Transition Metal Complexes (e.g., Zn(II), Co(II), Cu(II), Ni(II), Pd(II), Ir(III), Rhenium)

A variety of transition metal complexes incorporating ligands derived from pyridyl and phenol (B47542) moieties have been synthesized. For instance, the reaction of Co(II), Ni(II), Cu(II), and Zn(II) salts with chalcones containing a 2-hydroxyphenyl and a pyridyl group results in the formation of 1:2 metal-to-ligand complexes ias.ac.in. In these complexes, the ligand can act in a uninegative bidentate or tridentate fashion ias.ac.in.

Complexes of Zn(II) and Co(II) with 2-(imidazo[1,5-a]pyridin-3-yl)phenol, a related ligand, have been prepared, yielding structures that range from discrete molecules to coordination polymers researchgate.net. The synthesis of Cu(II) and Ni(II) complexes often involves the reaction of the ligand with the corresponding metal acetate (B1210297) or chloride salt in an appropriate solvent like methanol (B129727) or ethanol (B145695) jscimedcentral.comucr.ac.cr. For example, Ni(II) and Cu(II) complexes with a Schiff base derived from 2-((z)-(3-methylpyridin-2-yleimino)methyl)phenol adopt a general formula of [M(L)₂(H₂O)₂] researchgate.net.

Palladium(II) complexes can be synthesized by reacting the ligand with a palladium precursor such as [Pd(COD)Cl₂] in a solvent like dichloromethane (B109758) lu.se. The synthesis of such complexes is often straightforward, leading to stable products lu.seresearchgate.net.

The synthesis of Iridium(III) complexes often involves a two-step process. Initially, a chloro-bridged dimer is formed through the coordination of two phenylpyridine-type ligands to an iridium(III) salt. Subsequently, the halogen bridge is cleaved, and a third ligand is introduced mdpi.com.

Rhenium complexes, particularly those with carbonyl ligands, are also of significant interest. The reaction of Re(CO)₅Cl with pyridyl-containing ligands is a common synthetic route richmond.edumdpi.com.

Below is a table summarizing representative transition metal complexes with ligands analogous to this compound.

| Metal Ion | Ligand Type | Resulting Complex Stoichiometry (Metal:Ligand) | Reference |

| Co(II), Ni(II), Cu(II), Zn(II) | Chalcone (B49325) with pyridyl and hydroxylphenyl groups | 1:2 | ias.ac.in |

| Zn(II), Co(II) | 2-(imidazo[1,5-a]pyridin-3-yl)phenol | Varies (mononuclear, dinuclear, polymer) | researchgate.net |

| Ni(II), Cu(II) | Schiff base of (3-methylpyridin-2-yleimino)methyl)phenol | 1:2 | researchgate.net |

| Pd(II) | Pyridinylmethyleneamino)ethyl) quinolin-4-amine | 1:1 | lu.se |

Main Group Metal and Metalloid Complexes (e.g., Boron, Tin)

The coordination chemistry of this compound extends beyond transition metals to include main group elements and metalloids, with boron and tin complexes being notable examples.

Boron complexes with mixed phenol-pyridine ligands have been synthesized and are valued for their potential applications in materials science, particularly in organic light-emitting devices (OLEDs) nih.govacs.org. The synthesis typically involves the reaction of a substituted hydroxyphenyl-pyridine ligand with a boron-containing precursor, such as a boronic acid, in the presence of a base nih.govacs.org. These reactions can lead to four-coordinate boron centers with a tetrahedral geometry acs.org.

While specific examples with this compound are not extensively documented in the provided search results, the general principles of forming tin complexes with related ligands suggest that both organotin(IV) and tin(II) precursors could be employed. The coordination would likely involve the oxygen and nitrogen donors of the ligand.

Ligand Coordination Modes and Denticity

The versatility of this compound as a ligand is rooted in its ability to adopt various coordination modes, primarily dictated by the electronic and steric environment of the metal center and the presence of substituents on the ligand framework.

N,O-Bidentate Coordination through Pyridyl Nitrogen and Phenolic Oxygen

The most common coordination mode for this compound and its analogs is as a mononegative bidentate ligand, coordinating to the metal center through the nitrogen atom of the pyridyl ring and the deprotonated oxygen atom of the phenolic group ias.ac.innih.gov. This N,O-bidentate chelation forms a stable six-membered ring with the metal ion.

In the case of chalcone-based ligands with a 2-hydroxyphenyl and a pyridyl moiety, infrared spectral data confirm coordination through the phenolic oxygen and the carbonyl oxygen, and in some cases, also through the pyridyl nitrogen, leading to tridentate behavior ias.ac.in. For Schiff base ligands derived from salicylaldehyde (B1680747) and aminopyridines, the coordination often occurs through the phenolic oxygen and the imine nitrogen nih.gov.

Influence of Substituents on Coordination Behavior

Substituents on the pyridine (B92270) or phenol rings can significantly influence the electronic properties and steric hindrance of the ligand, thereby affecting its coordination behavior and the properties of the resulting metal complexes.

Electron-donating or electron-withdrawing groups on the pyridine ring can alter its basicity, which in turn affects the strength of the metal-nitrogen bond acs.orgacs.orgnih.gov. For instance, in a series of Pd(II) complexes with 4-substituted pyridine ligands, a correlation between the ligand basicity (as estimated from pKa values) and the NMR chemical shifts was observed, indicating that electronic effects of the substituents are transmitted to the metal center acs.orgnih.gov.

Structural Diversity of Metal Complexes

The coordination of this compound and related ligands to various metal centers gives rise to a wide range of structural motifs, from simple mononuclear complexes to complex polynuclear and supramolecular assemblies.

The geometry around the metal center is highly dependent on the metal ion's preferred coordination number and the ligand-to-metal ratio. For example, Co(II) and Ni(II) complexes with tridentate chalcone ligands can adopt octahedral geometries, while Cu(II), Zn(II), and Cd(II) complexes with the same ligand in a bidentate fashion can be square-planar or tetrahedral ias.ac.in. Similarly, Ni(II), Cu(II), and Zn(II) complexes with a Schiff base ligand have been reported to exhibit octahedral geometries researchgate.net.

The formation of polynuclear structures is also common, particularly with bridging ligands or through the bridging capabilities of anions like halides. For instance, copper(II) complexes with N-(pyridin-2-ylmethyl)aniline derivatives can form polynuclear, dinuclear, or mononuclear structures depending on the substituents on the ligand researchgate.net.

Furthermore, non-covalent interactions such as hydrogen bonding and π-π stacking can play a significant role in the solid-state packing of these complexes, leading to the formation of one-, two-, or three-dimensional supramolecular architectures researchgate.netredalyc.org.

The table below provides a glimpse into the structural diversity observed in complexes with related pyridine-phenol type ligands.

| Metal Complex | Coordination Geometry | Structural Motif | Reference |

| [Co(PHPO)₂] | Octahedral | Mononuclear | ias.ac.in |

| [Cu(PHPO)₂] | Square-planar | Mononuclear | ias.ac.in |

| [Zn(PHPO)₂] | Tetrahedral | Mononuclear | ias.ac.in |

| [Zn₂(IPP)₄] | Distorted tetrahedral | Dinuclear | researchgate.net |

| [Cu(Lc)Cl₂] | Distorted square planar | Mononuclear | researchgate.net |

| [Cu(La)Cl₂]n | Distorted square pyramidal | Polynuclear (chloro-bridged) | researchgate.net |

Electronic and Photophysical Properties of Metal Complexes

Many metal complexes containing pyridine-phenol ligands exhibit luminescence, a property that is highly dependent on the choice of the metal center. Complexes with d¹⁰ metal ions like Zn(II) or B(III) are often fluorescent, as the filled d-orbitals prevent non-radiative decay pathways through low-lying d-d excited states.

For example, the trinuclear Zn(II) complex with the analogous ligand 2-(imidazo[1,5-a]pyridin-3-yl)phenol exhibits luminescence at room temperature when excited at 340 nm. This emission is attributed to an intraligand π–π* transition researchgate.net. Boron complexes with phenol-pyridyl ligands are also known to be brightly luminescent, displaying blue emissions in both solution and the solid state acs.org.

In contrast, complexes with transition metals having partially filled d-orbitals, such as iridium(III) or ruthenium(II), often exhibit phosphorescence. This emission arises from triplet excited states, typically of metal-to-ligand charge transfer (³MLCT) character, and is facilitated by the heavy metal's strong spin-orbit coupling nih.govunife.it. The emission color and quantum yield of these complexes can be finely tuned by modifying the electronic properties of the ligands nih.gov.

The electronic absorption spectra of metal complexes with this compound type ligands typically display intense bands in the UV region and potentially less intense bands in the visible region. These absorptions correspond to different electronic transitions.

Intraligand (IL) Transitions: These high-energy absorptions, usually found in the UV region, are associated with π→π* or n→π* transitions localized on the aromatic rings of the ligand. The UV-Vis spectrum of the related Schiff base, 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol, shows a strong absorption band at 268 nm researchgate.net.

Metal-to-Ligand Charge Transfer (MLCT) Transitions: In complexes with electron-rich, late transition metals (e.g., Ru(II), Ir(III), Cu(I)), bands in the visible region often arise from the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. These transitions are highly sensitive to the coordination environment and the electronic nature of the ligand unife.itrsc.org.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: For complexes with electron-poor, early transition metals in high oxidation states (e.g., Fe(III)), lower-energy absorptions can be attributed to the transfer of an electron from a ligand-based orbital to a metal-based d-orbital mdpi.com.

The table below summarizes typical absorption characteristics for related compounds.

| Compound/Complex Type | Absorption Maxima (λ_max) | Assignment |

| 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol researchgate.net | 268 nm, 589 nm | Intraligand (π→π*) |

| Ruthenium(II) Polypyridyl Complexes rsc.org | ~450 nm | ¹MLCT |

| Tris(β-diketonato)iron(III) Complexes mdpi.com | 400–600 nm | LMCT |

Magnetic Properties of Paramagnetic Metal Complexes

The magnetic susceptibility of a complex measures its response to an applied magnetic field. For paramagnetic complexes, this value is positive and temperature-dependent dalalinstitute.com. In polynuclear complexes, the individual magnetic moments of the metal ions can interact through the bridging ligands. This interaction can be:

Ferromagnetic: The spins on adjacent metal centers align parallel, leading to an enhancement of the total magnetic moment.

Antiferromagnetic: The spins align antiparallel, leading to a reduction or cancellation of the magnetic moment at low temperatures dalalinstitute.com.

A study on a linear trinuclear Co(II) complex with the similar ligand 2-(imidazo[1,5-a]pyridin-3-yl)phenol revealed temperature-dependent magnetic behavior. Above 150 K, antiferromagnetic interactions between the Co(II) ions were observed. However, below 150 K, the magnetic susceptibility suggested the presence of a weak ferromagnetic exchange researchgate.net. This complex behavior highlights the sensitivity of magnetic coupling to temperature and structural details.

The table below presents magnetic data for a representative paramagnetic complex.

| Complex | Magnetic Behavior | Key Findings |

| Trinuclear Co(II) with 2-(imidazo[1,5-a]pyridin-3-yl)phenol researchgate.net | Temperature-dependent | Antiferromagnetic interactions >150 K; Weak ferromagnetic exchange <150 K. |

After a thorough search of scientific databases and literature, detailed experimental data from the crystal structure analysis of this compound is not available in the public domain. The specific, quantitative information required to accurately address the topics of hydrogen bonding networks, π-stacking interactions, and the hierarchical assembly of its supramolecular architectures—as outlined in the user's request—is contingent upon crystallographic studies.

Without access to the crystal structure data for this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the specified outline. Information on intramolecular and intermolecular hydrogen bond distances and angles, π-stacking distances, and the precise formation of dimeric units, helical chains, or layered 3D frameworks is not available.

Generating content on these specific topics would require speculation and would not meet the standards of scientific accuracy. The available literature focuses on related but structurally distinct compounds, and extrapolating that data to this compound would be inappropriate and misleading. Therefore, the requested article cannot be generated at this time.

Supramolecular Chemistry and Crystal Engineering with 2 Pyridin 3 Yl Phenol Building Blocks

Co-crystallization and Multi-component Solids

The design and synthesis of co-crystals, which are crystalline solids containing two or more different molecules in the same crystal lattice, is a central focus of crystal engineering. The compound 2-(pyridin-3-yl)phenol is a particularly interesting building block for co-crystallization due to its molecular structure, which features both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the pyridyl nitrogen atom). This dual functionality allows for the formation of robust and predictable intermolecular hydrogen bonds, which are the primary interactions that govern the assembly of molecules in a crystal.

The key to forming co-crystals with this compound lies in the concept of supramolecular synthons. These are structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular forces. In the case of this compound, the most prominent supramolecular synthon it can form with a co-former is the O-H···N heterosynthon, a hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on a co-former, or the N···H-O heterosynthon, a hydrogen bond between the pyridyl nitrogen and a hydroxyl group on a co-former.

The selection of a suitable co-former is critical for successful co-crystallization. Co-formers are chosen based on their ability to form strong and complementary hydrogen bonds with this compound. Generally, the formation of a co-crystal is thermodynamically favored when the intermolecular interactions between the different components (heteromolecular interactions) are stronger than the interactions between identical molecules (homomolecular interactions).

While specific, experimentally determined co-crystals of this compound are not extensively documented in the reviewed literature, the principles of crystal engineering allow for the prediction of its behavior with various classes of co-formers. For instance, carboxylic acids are excellent candidates for co-crystallization with this compound. The carboxylic acid group can interact with the pyridine (B92270) nitrogen via a strong O-H···N hydrogen bond. Studies on similar systems, such as the co-crystallization of gallic acid with substituted pyridines, have demonstrated the reliability of this acid-pyridine heterosynthon in forming stable co-crystals. mdpi.com

Another class of potential co-formers includes compounds containing amide groups. The N-H group of an amide can act as a hydrogen bond donor to the pyridyl nitrogen of this compound, while the carbonyl oxygen of the amide can act as a hydrogen bond acceptor for the phenolic hydroxyl group. This can lead to the formation of more complex hydrogen-bonded networks. The versatility of such interactions is highlighted by the successful use of the carboxamide-pyridine N-oxide heterosynthon in the design of pharmaceutical co-crystals. nih.gov

The following interactive table provides examples of potential co-crystal systems involving this compound, based on established principles of supramolecular chemistry.

| Co-former | Potential Supramolecular Synthons with this compound |

| Benzoic Acid | O-H(phenol)···O=C(acid); N(pyridine)···H-O(acid) |

| Isonicotinamide | O-H(phenol)···O=C(amide); N(pyridine)···H-N(amide) |

| Hydroquinone | O-H(phenol)···N(pyridine); O-H(hydroquinone)···N(pyridine) |

| 4,4'-Bipyridine | O-H(phenol)···N(bipyridine) |

Role in Host-Guest Chemistry

Host-guest chemistry is a branch of supramolecular chemistry that focuses on the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. wikipedia.org These complexes are held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. The compound this compound has the potential to participate in host-guest chemistry in two distinct ways: as a guest molecule or as a component of a host framework.

As a guest molecule , the relatively small and rigid structure of this compound allows it to be encapsulated within the cavities of larger host molecules. Common hosts in supramolecular chemistry include cyclodextrins, calixarenes, and cucurbiturils. nih.govnih.gov The binding of this compound within a host's cavity would be driven by a combination of factors, including size and shape complementarity, as well as specific intermolecular interactions. For instance, the aromatic rings of this compound could engage in hydrophobic interactions within the nonpolar cavity of a cyclodextrin, while the hydroxyl and pyridyl groups could form hydrogen bonds with the rim of the cyclodextrin.

Conversely, molecules of this compound can self-assemble through intermolecular hydrogen bonds to form a crystalline lattice that acts as a host for smaller guest molecules. The O-H···N hydrogen bonds between adjacent this compound molecules can lead to the formation of a porous network with channels or cavities. These voids can then accommodate guest molecules of a suitable size and shape, such as solvent molecules. The stability of such a host-guest complex, often referred to as a clathrate, would depend on the goodness of fit between the guest and the host's cavity, as well as any specific interactions between them.

The nature of the host-guest interactions and the resulting complexes can have a significant impact on the properties of the guest molecule. For example, the encapsulation of a guest molecule can lead to increased solubility, enhanced stability, and controlled release.

While specific host-guest systems involving this compound are not extensively reported, the principles of molecular recognition and self-assembly provide a strong foundation for predicting its behavior. The following interactive table outlines potential host-guest systems involving this compound.

| Role of this compound | Counterpart | Example of Counterpart | Primary Driving Forces |

| Guest | Host | β-Cyclodextrin | Hydrophobic interactions, hydrogen bonding |

| Guest | Host | Calixarene | Cation-π interactions (with protonated pyridine), hydrogen bonding |

| Host | Guest | Dioxane | van der Waals forces, shape complementarity |

| Host | Guest | Acetonitrile | Dipole-dipole interactions, van der Waals forces |

The potential for this compound to participate in both co-crystallization and host-guest chemistry makes it a versatile building block in the field of supramolecular chemistry and crystal engineering, with potential applications in areas such as materials science, separation technology, and drug delivery.

Biological Activity Investigations and Molecular Interactions of 2 Pyridin 3 Yl Phenol Derivatives

Antimicrobial Activity

The antimicrobial properties of 2-(pyridin-3-yl)phenol derivatives have been explored against a variety of pathogenic microorganisms.

Studies have shown that certain this compound derivatives possess notable antibacterial activity. For instance, the Schiff base derivative, 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol, has demonstrated antimicrobial effects against various bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL. gsconlinepress.com The antibacterial efficacy of these compounds is often attributed to their ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes.

Research into related pyridine-containing compounds has further highlighted their potential. For example, pyrazolo[3,4-b]pyridine derivatives have shown moderate activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. japsonline.com Specifically, derivatives 6b, 6d, and 6h displayed moderate activity against E. coli, while derivative 6b also showed moderate activity against S. aureus. japsonline.com

Table 1: Antibacterial Activity of Selected Pyridine (B92270) Derivatives

The antifungal potential of this compound derivatives has also been a subject of investigation. The Schiff base 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol exhibited activity against yeasts at MIC concentrations of 32-64 µg/mL. gsconlinepress.com The mechanism of action is thought to involve the disruption of fungal cell membranes and interference with ergosterol (B1671047) biosynthesis.

Studies on other phenolic compounds have shown synergistic effects when combined with existing antifungal drugs against Candida and Cryptococcus neoformans. usda.govnih.gov For instance, paeonol, a phenolic compound, has demonstrated antifungal and antibiofilm activities against Candida albicans and Cryptococcus neoformans. nih.gov This suggests that this compound derivatives could potentially be used in combination therapies to enhance the efficacy of current antifungal treatments.

Anti-inflammatory Mechanisms

Pyridine and phenol (B47542) derivatives are known to possess anti-inflammatory properties. nih.gov The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators. For example, some pyrimidine–pyridine hybrids have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. rsc.org One such derivative, bearing a trimethoxyphenyl group, demonstrated a 74% inhibition of edema. rsc.org The presence of electron-releasing groups on the pyridine ring has been suggested to enhance this anti-inflammatory activity. rsc.org

Anticancer Activity and Cellular Mechanisms

The anticancer potential of this compound derivatives is an active area of research, with studies focusing on their ability to inhibit key cellular processes in cancer cells.

Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. mdpi.commdpi.com Pyrido[2,3-d]pyrimidin-7-ones, which share a structural resemblance to this compound, have been identified as potent and selective inhibitors of CDK4. nih.gov The introduction of a methyl group at a specific position on this template was found to confer excellent selectivity for CDK4 over other kinases. nih.gov Furthermore, 1H-pyrazolo[3,4-b]pyridine derivatives have been reported as inhibitors of protein kinases, with a hydroxyphenyl substitution being a critical factor for inhibiting anaplastic lymphoma kinase (ALK) enzymatic activity. nih.gov

The interaction of this compound derivatives with DNA is a significant aspect of their potential anticancer activity. The Schiff base 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol has been shown to interact with calf thymus DNA (CT-DNA) through intercalation and electrostatic binding. gsconlinepress.com This interaction can lead to DNA cleavage, which was observed with pBR322 plasmid DNA both hydrolytically and oxidatively. gsconlinepress.comresearchgate.net Such DNA-damaging capabilities are a hallmark of many effective anticancer agents.

Other pyridine-containing complexes have also demonstrated significant DNA interaction. For example, ruthenium porphyrin complexes with a pyridyl group can bind to DNA via groove binding and induce photocleavage. nih.gov Similarly, cobalt(III) complexes of pyridine-2-thiol (B7724439) and phenanthroline bases have shown photo-induced anaerobic DNA cleavage activity. nih.gov

Table 2: Investigated Biological Activities of this compound Derivatives and Related Compounds

Table of Mentioned Compounds

Biomimetic Applications and Enzymatic Catalysis Models

The compound this compound belongs to the broader class of pyridyl-phenol ligands. In coordination chemistry, such ligands are utilized in the development of biomimetic models to mimic the active sites of metalloenzymes. The combination of a phenol and a pyridine ring offers a nitrogen and an oxygen donor atom, which can coordinate with various metal centers, creating complexes that can model the structure and reactivity of enzyme active sites.

While the general class of pyridyl-phenol ligands has been explored in biomimetic chemistry, specific research detailing the use of this compound in biomimetic applications or as a component of enzymatic catalysis models is not prominently featured in the available literature. Studies on related pyridyl-alcohol or pyridyl-amine ligands have demonstrated their utility in forming metal complexes that can catalyze a range of reactions, including oxidation and hydrogenation, by mimicking the function of enzymes. However, dedicated research outcomes and catalytic activity data for complexes specifically derived from this compound are not sufficiently documented to be presented here.

Future Research Directions and Concluding Perspectives

Development of Novel Synthetic Routes and Sustainable Chemistry

While traditional methods for pyridine (B92270) synthesis, such as the Hantzsch or Chichibabin reactions, are well-established, future research must focus on developing more sustainable and efficient pathways for 2-(pyridin-3-yl)phenol and its derivatives. ijarsct.co.in The principles of green chemistry—including the use of eco-friendly reagents, solvent-free conditions, and energy-efficient techniques like microwave-assisted synthesis—should guide the development of new synthetic protocols. ijarsct.co.innih.gov

Future investigations should prioritize:

Catalyst Development: Exploring novel catalysts, such as iron-based catalysts rsc.org or biocatalysts, could lead to milder reaction conditions and higher yields. ijarsct.co.in

Atom Economy: Designing one-pot or multi-component reactions that maximize the incorporation of starting materials into the final product, thereby minimizing waste. acsgcipr.org

Renewable Feedstocks: Investigating the synthesis of pyridine-containing compounds from biorenewable sources to reduce reliance on petrochemical precursors. acsgcipr.org

C–H Functionalization: Employing direct C–H functionalization techniques offers an atom-economical way to diversify the phenolic scaffold, creating new derivatives with unique properties. rsc.orgnih.gov

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

Approach Description Advantages Future Research Goal for this compound Traditional Synthesis (e.g., Hantzsch) Condensation reactions often requiring harsh conditions, multi-step processes, and potentially hazardous reagents. ijarsct.co.in Well-established and versatile for a range of derivatives. Adaptation to reduce energy consumption and hazardous waste. Green Catalysis Utilizing catalysts like iron (FeCl3) or enzymes to facilitate reactions under milder, more environmentally friendly conditions. [1, 2] High selectivity, reduced by-products, lower environmental impact. ijarsct.co.in Development of a specific, highly efficient iron-catalyzed or enzymatic route. Microwave-Assisted Synthesis Using microwave irradiation for rapid and uniform heating, which can significantly shorten reaction times. ijarsct.co.in Faster reactions, often with higher yields and purity. ijarsct.co.in Optimization of a microwave-assisted protocol for rapid synthesis and library generation. Solvent-Free Reactions Conducting reactions without a solvent, often under thermal or mechanochemical conditions, reducing volatile organic compound (VOC) emissions. [3, 25] Reduced waste, simplified purification, lower cost. saltworkstech.com Design of a solid-state or melt-phase synthesis route.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of this compound is crucial for its application in functional materials and biological systems. While standard techniques like UV-Vis spectroscopy have been used to study the interaction of derivatives with DNA, researchgate.net future work should employ more sophisticated methods to probe complex processes.

Time-resolved spectroscopy, for instance, can be used to investigate the excited-state dynamics of phenol (B47542) derivatives following photoexcitation. nih.govacs.orgaip.orgThis is essential for applications in optoelectronics. High-resolution photofragment translational spectroscopy can provide detailed insights into bond fission pathways upon UV excitation. aip.orgFurthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can elucidate the precise location and orientation of these molecules within larger structures, such as micelles or biological macromolecules. nih.gov Future research should focus on:

Excited-State Dynamics: Using pump-probe spectroscopy to map the relaxation pathways of photo-excited this compound derivatives, which is critical for designing efficient light-emitting materials. aip.org* Binding Kinetics: Employing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the thermodynamics and kinetics of interactions with biological targets.

Conformational Analysis: Utilizing advanced 2D-NMR and computational modeling to understand the conformational flexibility of the molecule and how it influences its function as a ligand or bioactive agent.

Rational Design of High-Performance Catalysts and Functional Materials

The pyridyl and phenol moieties of this compound make it an excellent candidate as a ligand for creating metal complexes. These complexes could serve as high-performance catalysts or as building blocks for advanced functional materials.

Catalysis: The nitrogen of the pyridine ring and the oxygen of the hydroxyl group can coordinate with metal ions, forming stable chelates. Future work should involve synthesizing a range of metal complexes and screening them for catalytic activity in key organic transformations, such as cross-coupling reactions or oxidations.

Functional Materials: Pyridine- and phenol-containing structures are integral to materials used in organic light-emitting diodes (OLEDs). nih.govnih.govBy functionalizing the this compound core, it may be possible to tune its electronic properties (e.g., HOMO/LUMO levels) to create efficient hole-transporting or emissive materials. nih.govresearchgate.netResearch into pyrene-pyridine systems has shown that such integrated molecules can achieve high luminance and efficiency in OLED devices. nih.govresearchgate.netThe unique photophysical properties of these compounds could also be harnessed for applications in chemical sensing and bioimaging. researchgate.net

Table 2: Potential Applications in Catalysis and Materials Science

Application Area Research Direction Rationale Example Target Homogeneous Catalysis Synthesis of transition metal complexes (e.g., with Ru, Pd, Cu). The bidentate N,O-chelation can stabilize metal centers and influence reactivity and selectivity. Catalysts for Suzuki-Miyaura cross-coupling or oxidation reactions. Organic Electronics (OLEDs) Design of derivatives as hole-transporting materials (HTMs) or emitters. The aromatic pyridine and phenol rings provide electronic stability. Functionalization can tune HOMO/LUMO levels for efficient charge transport and emission. nih.gov Stable, solution-processable HTMs with low efficiency roll-off. [19, 20] Chemosensors Development of fluorescent derivatives for ion or molecule detection. Binding of an analyte to the pyridyl-phenol scaffold can induce a change in fluorescence (turn-on/turn-off) via mechanisms like photoinduced electron transfer (PET). Selective sensors for toxic heavy metal ions (e.g., Hg2+, Pb2+) in water.

In-depth Mechanistic Studies of Biological Activities and Targeted Therapies

The structural motifs of pyridine and phenol are present in a vast number of pharmacologically active compounds, exhibiting properties ranging from antimicrobial to anticancer. nih.govnih.govThe hydroxyl groups of phenolic compounds are often crucial for their biological effects, including antioxidant and antimicrobial activities. nih.gov A Schiff base derivative, 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol, has already demonstrated promising biological activity. Studies have shown it interacts with DNA through both intercalation and electrostatic binding. This interaction leads to the cleavage of plasmid DNA and is associated with significant antimicrobial and antimutagenic effects. The mechanism of action for many phenolic antimicrobials involves the disruption of the cytoplasmic membrane, damage to proteins, and reduction of ATP synthesis. frontiersin.orgnih.govmdpi.com Future research should aim to:

Elucidate Mechanisms: Move beyond initial screening to detailed mechanistic studies. For antimicrobial derivatives, this includes investigating their effects on bacterial membrane potential, enzyme inhibition, and DNA replication. frontiersin.orgFor anticancer potential, studies should focus on pathways of cell death (apoptosis vs. necrosis) and effects on the cell cycle.

Structure-Activity Relationship (SAR): Synthesize a library of this compound derivatives and systematically evaluate how different functional groups affect their biological potency and selectivity. nih.gov* Targeted Therapies: Design and develop conjugates of this compound with targeting moieties (e.g., antibodies, peptides) or incorporate them into drug delivery systems like pillararenes to enhance their efficacy against specific diseases while minimizing side effects. mdpi.comThe ability of similar polypyridyl complexes to act as "light-switches" for DNA could be explored for photodynamic therapy applications. mdpi.com

Table 3: Reported Biological Activities of a this compound Derivative

Activity Finding Method/Assay Future Direction DNA Interaction Binds to Calf Thymus DNA (CT-DNA) via intercalation and electrostatic interactions. nih.gov UV-Vis Titration, Agarose Gel Electrophoresis Investigate binding to specific DNA sequences or structures (e.g., G-quadruplexes). DNA Cleavage Cleaves pBR322 plasmid DNA through both hydrolytic and oxidative pathways. Agarose Gel Electrophoresis Identify the specific reactive species responsible for oxidative cleavage. Antimicrobial Exhibits activity against bacteria (MIC 32-128 µg/mL) and yeasts (MIC 32-64 µg/mL). Minimum Inhibitory Concentration (MIC) Method Study the mechanism of cell death and test against drug-resistant strains. Antimutagenic Prevents both base pair exchange and frameshift mutations in a concentration-dependent manner. Ames/Salmonella Test Explore the potential for cancer chemoprevention.

Expansion of Environmental Remediation Methodologies

Phenolic and pyridinic compounds are common environmental pollutants originating from various industries. espublisher.comchemrxiv.orgsaltworkstech.comParadoxically, the chemical properties that make these structures useful also provide a basis for their application in environmental remediation.

Future research could explore the use of this compound in:

Pollutant Degradation: Pyridine derivatives can be degraded through photocatalysis using catalysts like ZnO or via microbial pathways. espublisher.commdpi.comasm.orgnih.govMaterials incorporating this compound as a ligand could be designed as novel photocatalysts for the degradation of persistent organic pollutants. The photo-Fenton process is another effective method for breaking down pyridine derivatives in water. mdpi.com* Heavy Metal Sequestration: Phenolic compounds are known to chelate heavy metal ions. nih.govPolymers or materials functionalized with this compound could be developed as adsorbents for the removal of toxic heavy metals like lead, cadmium, and copper from industrial wastewater. eeer.org* Biosensors: Developing electrochemical or fluorescent sensors based on this scaffold for the in-situ detection of environmental contaminants.

Interdisciplinary Research Synergies and Applications

The full potential of this compound will be realized through synergistic, interdisciplinary research.

Chemistry and Materials Science: Synthetic chemists can create novel derivatives (11.1) whose dynamic and electronic properties are then characterized by physical chemists and spectroscopists (11.2), leading to the rational design of new catalysts and materials by materials scientists (11.3).

Chemistry and Biology: Medicinal chemists can design and synthesize targeted derivatives (11.4) whose mechanisms of action are then elucidated by molecular biologists and pharmacologists, creating a feedback loop for the development of more effective therapeutic agents.

Materials Science and Environmental Science: Materials chemists can develop new polymers and composites (11.3) based on the this compound scaffold, which environmental scientists and engineers can then test and apply for water purification and pollutant sensing (11.5).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(pyridin-3-yl)phenol, and what methodological considerations are critical for optimizing yield?

- Answer : A common synthesis involves refluxing the precursor compound (e.g., 15c in ) with aqueous 48% HBr, followed by neutralization with NaOH/NaHCO₃ to yield this compound in quantitative yield . Key considerations include:

- Reaction time : Extended reflux (e.g., overnight) ensures complete conversion.

- Purification : Crude product isolation via precipitation and drying over silica gel under reduced pressure.

- Challenges : Impurities from incomplete neutralization may require additional recrystallization or chromatography.

Q. How can X-ray crystallography and computational methods be integrated to resolve the molecular conformation of this compound?

- Answer :

- Experimental : Use SHELX software (e.g., SHELXL for refinement) to analyze crystallographic data, focusing on bond lengths, angles, and hydrogen-bonding interactions . For example, intramolecular hydrogen bonds between the phenolic -OH and pyridine nitrogen can stabilize near-coplanar conformations (analogous to ).

- Computational : Validate experimental data with density functional theory (DFT) using hybrid functionals (e.g., B3LYP) to model geometry and electronic properties .

Q. What are the primary reactive sites of this compound, and how can its reactivity be experimentally probed?

- Answer :

- Reactive Sites :

- Phenolic -OH: Susceptible to alkylation, acylation, or oxidation.

- Pyridine ring: Electrophilic substitution (e.g., nitration) at the meta position relative to the phenol group.

- Methodology :